

1H NMR spectrum of (3-Methyloxetan-3-yl)methanamine

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Compound of Interest

Compound Name: (3-Methyloxetan-3-yl)methanamine

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An In-depth Technical Guide to the 1H NMR Spectrum of **(3-Methyloxetan-3-yl)methanamine**

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of **(3-Methyloxetan-3-yl)methanamine**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted 1H NMR Data

The 1H NMR spectrum of **(3-Methyloxetan-3-yl)methanamine** is predicted based on the analysis of structurally similar oxetane derivatives and general principles of NMR spectroscopy. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH3	~1.3	Singlet	3H	N/A
-NH2	~1.5 (broad)	Singlet	2H	N/A
-CH2-N	~2.8	Singlet	2H	N/A
Oxetane -CH2-	~4.4	Doublet	2H	~6.0
Oxetane -CH2-	~4.5	Doublet	2H	~6.0

Experimental Protocol: ^1H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ^1H NMR spectrum for a small organic molecule like **(3-Methyloxetan-3-yl)methanamine**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **(3-Methyloxetan-3-yl)methanamine**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).
- **Capping:** Securely cap the NMR tube.

2.2. Spectrometer Setup and Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
- Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ^1H frequency, and the magnetic field homogeneity (shimming) should be optimized to obtain sharp, symmetrical peaks.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
 - Acquisition Time: An acquisition time of 2-4 seconds is typical.
 - Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

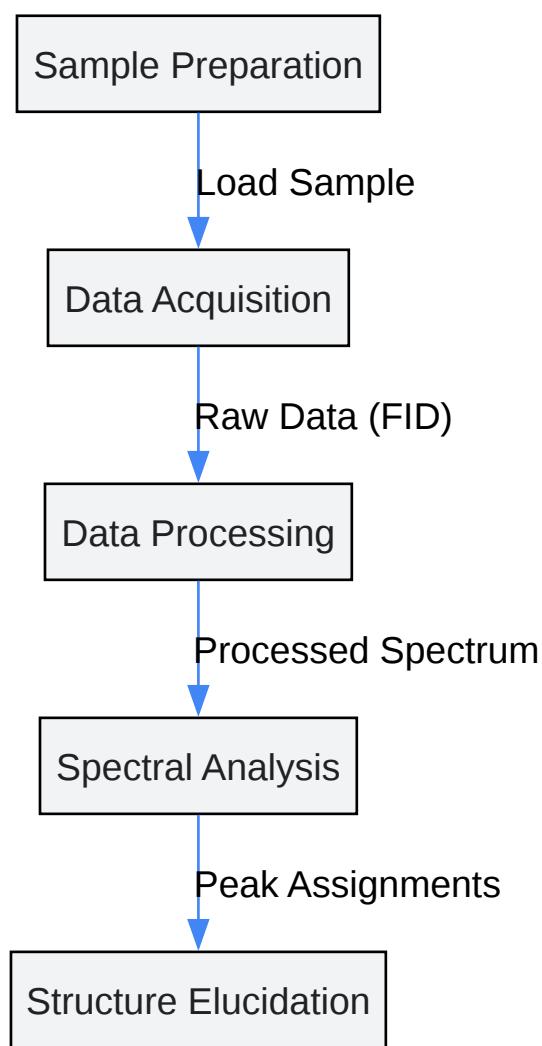
2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

- Peak Picking: Identify the chemical shift of each peak.
- Analysis: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) to assign the signals to the specific protons in the molecule.

Logical Workflow for ^1H NMR Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of a ^1H NMR spectrum.



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Caption: A flowchart of the ^1H NMR experimental and analytical process.

Discussion of Predicted Spectrum

- Methyl Protons (-CH₃): These protons are expected to appear as a singlet around 1.3 ppm. Being attached to a quaternary carbon, they do not have any adjacent protons to couple with, hence the singlet multiplicity.
- Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 1.5 ppm. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species. This exchange often decouples the amine protons from adjacent C-H protons, resulting in a singlet.[1]
- Methylene Protons adjacent to Nitrogen (-CH₂-N): These protons are expected to appear as a singlet around 2.8 ppm. Due to the proton exchange of the -NH₂ group, coupling is often not observed, leading to a singlet.
- Oxetane Methylene Protons (-CH₂-O-): The four protons on the oxetane ring are diastereotopic and are expected to appear as two distinct signals. They will likely present as a pair of doublets around 4.4 and 4.5 ppm, due to geminal coupling. The downfield shift is due to the deshielding effect of the electronegative oxygen atom in the strained four-membered ring.[2][3]

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References

- 1. 1H proton nmr spectrum of methylamine CH₅N CH₃NH₂ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]

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